molecular formula C7H12N4O B13108396 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol

2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol

Cat. No.: B13108396
M. Wt: 168.20 g/mol
InChI Key: RIPLXUXGZQRKFX-UHFFFAOYSA-N
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Description

2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol (CAS 476340-30-4) is a pyrimidine-based building block of interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C7H12N4O and a molecular weight of 168.20 g/mol, belongs to a class of 2,4-diaminopyrimidine derivatives that are frequently explored as kinase inhibitors . The core research value of this compound lies in its potential as a key synthetic intermediate for the development of novel therapeutic agents. Pyrimidine derivatives sharing this structural motif have demonstrated significant inhibitory activity against protein tyrosine kinases , such as ZAP-70, and are investigated for the treatment of neoplastic diseases (cancers), inflammatory diseases, and immune system disorders . Recent scientific studies on related pyrimidine analogs highlight their broad applicability, showing potent cytotoxic activities against various cancerous cell lines (including HCT-116, MCF-7, and HEPG-2), as well as antimicrobial, anti-inflammatory, and antioxidant properties . The mechanism of action for such compounds often involves disrupting key cellular signaling pathways, inducing apoptosis (programmed cell death), and inhibiting cell proliferation and migration . This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not intended for diagnostic, therapeutic, or human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

2-[[2-(methylamino)pyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C7H12N4O/c1-8-7-10-3-2-6(11-7)9-4-5-12/h2-3,12H,4-5H2,1H3,(H2,8,9,10,11)

InChI Key

RIPLXUXGZQRKFX-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)NCCO

Origin of Product

United States

Preparation Methods

The synthesis of 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol involves several steps. One common method includes the reaction of 2-chloropyrimidine with methylamine to form 2-(methylamino)pyrimidine. This intermediate is then reacted with ethanolamine to yield the final product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Chemical Reactions Analysis

2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibitors of Enzymatic Activity

Research indicates that compounds related to 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol can serve as inhibitors for specific enzymes. For instance, studies have explored the structure-activity relationship (SAR) of pyrimidine derivatives as inhibitors of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). The optimization of these compounds has led to enhanced potency and selectivity, making them promising candidates for therapeutic development .

Case Study: NAPE-PLD Inhibition
In a study published in Nature Communications, a series of pyrimidine derivatives were synthesized and tested for their ability to inhibit NAPE-PLD. The most potent inhibitors demonstrated significant biological activity, paving the way for potential drug development targeting metabolic disorders .

2. Anticancer Research

The compound has also been investigated for its potential anticancer properties. Pyrimidine derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that promote tumor growth and survival.

Case Study: Cytotoxicity Assays
In vitro studies have shown that certain analogs of this compound can induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes. These findings were detailed in research focusing on the synthesis and evaluation of new anticancer agents derived from pyrimidine scaffolds .

Pharmaceutical Applications

1. Drug Formulation Development

The compound's unique chemical structure makes it suitable for incorporation into various pharmaceutical formulations. Its solubility and stability can be optimized through formulation techniques, enhancing bioavailability.

Case Study: Formulation Techniques
Research has demonstrated the successful incorporation of pyrimidine-based compounds into topical formulations, where they exhibited improved skin penetration and sustained release profiles. Such formulations are particularly relevant in dermatological applications .

2. Cosmetic Applications

Beyond medicinal uses, this compound has potential applications in cosmetic formulations due to its skin-beneficial properties. Its incorporation into creams and lotions can enhance moisturizing effects and improve skin texture.

Case Study: Cosmetic Formulations
A study highlighted the formulation of creams using pyrimidine derivatives, which showed significant improvements in skin hydration and texture when applied topically. The experimental design used allowed for the optimization of ingredient interactions, demonstrating the compound's versatility in cosmetic science .

Mechanism of Action

The mechanism of action of 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations

The table below compares key structural features and molecular properties of 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol with its analogs:

Compound Name Molecular Formula Substituents (Pyrimidine Positions) Molecular Weight Key Features Reference
This compound C₇H₁₂N₄O 2: Methylamino; 4: Ethanolamine 168.20 Polar, likely cell-permeable
6-Amino-2-(methylthio)pyrimidin-4-ol (CAS 1074-41-5) C₅H₇N₃OS 2: Methylthio; 4: Hydroxyl 157.19 Thioether group; moderate solubility
(2-Methoxypyrimidin-4-yl)methanol (CAS 38696-25-2) C₆H₈N₂O₂ 2: Methoxy; 4: Hydroxymethyl 140.14 Ether linkage; lower polarity
2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol (CAS 856369-62-5) C₇H₁₂N₄O 2: Methyl; 4: Ethanolamine; 6: Amino 168.20 Additional amino group at position 6
3-[(2-(2,3-Difluorobenzylmercapto)-pyrido[3,4-d]pyrimidin-4-yl)amino]ethanol C₁₆H₁₄F₂N₄OS Pyrido-pyrimidine core; 4: Ethanolamine 356.37 Heterocyclic expansion; fluorinated

Key Observations :

  • Substituent Effects: The methylamino group at position 2 enhances nucleophilicity compared to methylthio () or methoxy () groups, influencing reactivity in coupling reactions .

Physical and Chemical Properties

  • Stability: Compounds like 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol require storage at 2–8°C under inert atmospheres, indicating sensitivity to oxidation and light .
  • Melting Points: Pyrimidine derivatives with ethanolamine groups (e.g., 24d) exhibit higher melting points (~181–183°C), likely due to hydrogen bonding . In contrast, methoxy-substituted analogs () may have lower melting points.

Biological Activity

The compound 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol , also referred to as a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of key enzymes that are critical for cellular processes:

  • Dihydrofolate Reductase (DHFR) : This enzyme is vital for the synthesis of tetrahydrofolate, which is necessary for the production of nucleic acids and amino acids. Inhibition of DHFR can lead to reduced DNA and RNA synthesis, ultimately resulting in cell death, particularly in rapidly dividing cancer cells.
  • Tyrosine-protein Kinase Abl (Abl) : This protein kinase is involved in various signaling pathways that regulate cell growth and differentiation. Inhibition can disrupt these pathways, leading to anti-proliferative effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties through its action on DHFR. The compound has been shown to reduce cell viability in various cancer cell lines by inducing apoptosis via the inhibition of nucleic acid synthesis .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Studies have shown that it demonstrates varying degrees of activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications on the pyrimidine ring can enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications affect biological activity:

Compound ModificationEffect on Activity
Methylation of amide groupComplete loss of potency
Introduction of hydrophobic groupsIncreased potency against bacterial strains
Alteration at R2 positionEnhanced inhibitory activity against DHFR

Notably, the presence of hydrophobic substituents on the pyrimidine ring appears to correlate positively with increased biological activity, suggesting that lipophilicity plays a crucial role in the compound's interaction with biological targets .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that this compound effectively inhibited the growth of human breast cancer cells (MCF-7). The compound induced apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent in oncology.
  • Antimicrobial Efficacy : In a series of tests against various bacterial strains, including E. coli and S. aureus, the compound showed significant antimicrobial activity. The introduction of specific substituents on the pyrimidine ring led to enhanced activity, particularly in derivatives with increased hydrophobicity .

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